molecular formula C18H18 B1680549 Retene CAS No. 483-65-8

Retene

Cat. No.: B1680549
CAS No.: 483-65-8
M. Wt: 234.3 g/mol
InChI Key: NXLOLUFNDSBYTP-UHFFFAOYSA-N
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Description

Retene, also known as 1-methyl-7-isopropylphenanthrene, is a polycyclic aromatic hydrocarbon. It is commonly found in the coal tar fraction and is produced naturally through the distillation of resinous woods. This compound crystallizes in large plates, melts at 98.5°C, and boils at 390°C. It is soluble in warm ether and hot glacial acetic acid .

Preparation Methods

Retene can be synthesized through the degradation of specific diterpenoids produced by conifer trees. The synthetic routes involve the transformation of abietic acids and abietadienes into dehydroabietane, which then converts into simonellite and finally into this compound. Industrial production methods often involve the distillation of resinous woods to obtain the tars from which this compound is derived .

Chemical Reactions Analysis

Retene undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid, sodium, boiling amyl alcohol, phosphorus, and hydriodic acid. The major products formed from these reactions are this compound quinone, phthalic acid, acetic acid, tetrahydrothis compound, and dodecahydride .

Mechanism of Action

Comparison with Similar Compounds

Retene is similar to other polycyclic aromatic hydrocarbons, such as phenanthrene and simonellite. this compound is unique due to its specific formation from the degradation of diterpenoids produced by conifer trees. Unlike phenanthrene, this compound is a major product of pyrolysis of conifer trees and serves as a biomarker for vascular plants . Similar compounds include:

This compound’s uniqueness lies in its specific formation process and its role as a biomarker for vascular plants, making it valuable for paleobotanic analysis and environmental studies .

Properties

IUPAC Name

1-methyl-7-propan-2-ylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLOLUFNDSBYTP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C
Source PubChem
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Molecular Formula

C18H18
Record name RETENE
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DSSTOX Substance ID

DTXSID7058701
Record name Retene
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Molecular Weight

234.3 g/mol
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Physical Description

Plates or scales (from ethanol) or pearly-beige small flakes. (NTP, 1992)
Record name RETENE
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Boiling Point

734 to 741 °F at 760 mmHg ; 406 °F at 10 mmHg ; 316-329 °F at 0.2 mmHg (NTP, 1992)
Record name RETENE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Record name RETENE
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CAS No.

483-65-8
Record name RETENE
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Record name RETENE
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Record name Retene
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Record name 7-isopropyl-1-methylphenanthrene
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Record name RETENE
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Melting Point

210 °F (NTP, 1992)
Record name RETENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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